molecular formula C13H13BrN2O2 B2713852 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide CAS No. 1795415-41-6

5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide

Cat. No.: B2713852
CAS No.: 1795415-41-6
M. Wt: 309.163
InChI Key: GLFOBKHTXLXGSK-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide is a chemical compound that belongs to the class of nicotinamides It features a bromine atom, a furan ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of a nicotinamide derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with a furan-containing amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The furan ring and the nicotinamide moiety can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

Scientific Research Applications

5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the biological activity of nicotinamide derivatives.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring can participate in binding interactions, while the nicotinamide moiety can mimic the structure of natural nicotinamides, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1-(furan-2-yl)propan-2-yl)nicotinamide
  • 5-bromo-N-(1-(furan-3-yl)butan-2-yl)nicotinamide
  • 5-chloro-N-(1-(furan-3-yl)propan-2-yl)nicotinamide

Uniqueness

The uniqueness of 5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the furan ring can impart distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[1-(furan-3-yl)propan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-9(4-10-2-3-18-8-10)16-13(17)11-5-12(14)7-15-6-11/h2-3,5-9H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOBKHTXLXGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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